Bimatoprost isopropyl ester

Beschreibung

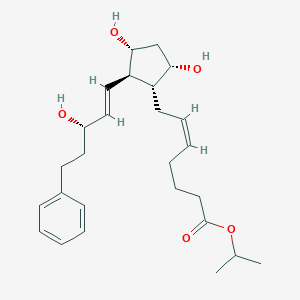

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22+,23+,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZRPRSJSQLFBO-FWPUOYPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130209-76-6 |

Source

|

| Record name | 17-Phenyl-18,19,20-trinor-prostaglandin F2alpha-1-isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 130209-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROLATANOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IFH52MD8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prodrug Bimatoprost and its Active Metabolite: A Technical Deep Dive into their Mechanism of Action at Prostaglandin Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of bimatoprost isopropyl ester and its active metabolite, bimatoprost acid, on prostaglandin receptors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways.

Executive Summary

Bimatoprost, a synthetic prostaglandin analog, is a highly effective ocular hypotensive agent used in the management of glaucoma. Its therapeutic effect is primarily attributed to its role as a prodrug. In ocular tissues, bimatoprost is hydrolyzed to its active form, bimatoprost acid (17-phenyl-trinor PGF2α).[1][2][3][4][5] This active metabolite functions as a potent agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that ultimately enhances aqueous humor outflow, thereby reducing intraocular pressure.[6][7] While the FP receptor is the primary target, interactions with other prostaglandin receptors have also been investigated. This guide will explore the binding affinities, functional potencies, and downstream signaling pathways associated with bimatoprost and its free acid at various prostaglandin receptors.

Bimatoprost Hydrolysis: The Activation Step

Bimatoprost is an ethyl amide derivative that requires enzymatic hydrolysis in ocular tissues, such as the cornea, iris, and ciliary body, to become pharmacologically active.[1][2][3] This conversion to bimatoprost acid is a critical step in its mechanism of action.[5][8] Studies have demonstrated that ocular tissues possess the necessary amidase activity to efficiently convert bimatoprost to its free acid form.[3][5] Aqueous humor samples from patients treated with bimatoprost ophthalmic solution contain quantifiable levels of both the parent compound and, more significantly, its active acid metabolite.[9][10]

Figure 1: Bimatoprost Activation Pathway.

Quantitative Analysis of Receptor Interactions

The interaction of bimatoprost and its free acid with various prostaglandin receptors has been quantified through binding affinity (Ki) and functional potency (EC50) studies. The data clearly indicates that bimatoprost acid is a potent FP receptor agonist, with significantly higher affinity and potency compared to the parent prodrug.[11][12]

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Bimatoprost | FP | 6310 ± 1650[13] | 2940 ± 1663 (hFP, Ca²⁺ mobilization)[13] |

| 9250 ± 846[11] | 2200 ± 670 (mouse fibroblasts, Ca²⁺ mobilization)[13] | ||

| 3070 ± 1330 (hFP, Ca²⁺ mobilization)[11] | |||

| 681 (cloned hFP)[12] | |||

| 3245 (h-TM cells)[12] | |||

| Bimatoprost Acid | FP | 59 ± 6[11] | 15 ± 3 (hFP, Ca²⁺ mobilization)[11] |

| 83[12] | 2.8 - 3.8 (various cells, PI turnover)[12] | ||

| EP1 | 95[12] | 2.7 (PI turnover)[12] | |

| EP3 | 387[12] | - |

hFP: human FP receptor; h-TM: human trabecular meshwork; PI: Phosphoinositide

Prostaglandin FP Receptor Signaling Pathway

The prostaglandin FP receptor is a canonical Gq-protein coupled receptor.[14] Upon agonist binding, such as with bimatoprost acid, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[15][16] This rise in intracellular calcium is a key signaling event that mediates many of the downstream cellular responses. Additionally, FP receptor activation has been shown to engage the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[14]

Figure 2: FP Receptor Signaling Cascade.

Experimental Protocols

The characterization of bimatoprost and its metabolite's activity on prostaglandin receptors relies on a suite of established in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[17][18][19]

-

Objective: To quantify the affinity of bimatoprost and bimatoprost acid for prostaglandin receptors.

-

General Protocol:

-

Receptor Preparation: Membranes from cells recombinantly expressing the prostaglandin receptor of interest (e.g., FP, EP1, EP3) are prepared.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]PGF2α for the FP receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (bimatoprost or bimatoprost acid).

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Figure 3: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assays

These functional assays measure the ability of a compound to activate a Gq-coupled receptor, such as the FP receptor, by detecting changes in intracellular calcium concentrations.[15][20][21][22]

-

Objective: To determine the functional potency (EC50) of bimatoprost and its acid at Gq-coupled prostaglandin receptors.

-

General Protocol (FLIPR-based):

-

Cell Culture: Cells stably expressing the target receptor (e.g., HEK-293 cells expressing the human FP receptor) are cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of the test compound are automatically added to the wells.

-

Signal Detection: The FLIPR instrument monitors the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve and calculate the EC50 value.

-

cAMP Accumulation Assays

For prostaglandin receptors coupled to Gs (e.g., EP2, EP4, DP) or Gi (e.g., EP3), functional activity can be assessed by measuring the accumulation or inhibition of cyclic adenosine monophosphate (cAMP).[23][24]

-

Objective: To determine the functional potency (EC50) of bimatoprost and its acid at Gs- or Gi-coupled prostaglandin receptors.

-

General Protocol:

-

Cell Culture: Cells expressing the receptor of interest are cultured.

-

Stimulation: The cells are treated with the test compound. For Gi-coupled receptors, a Gs-activating agent (e.g., forskolin) is also added to stimulate basal cAMP production.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay format (e.g., HTRF, ELISA).

-

Data Analysis: A dose-response curve is generated to determine the EC50 for either cAMP stimulation (Gs) or inhibition (Gi).

-

Off-Target Effects and Receptor Selectivity

While the primary mechanism of action of bimatoprost acid is through the FP receptor, studies have shown that it also possesses activity at other prostaglandin receptors, notably EP1 and to a lesser extent, EP3.[12] The functional potency at the EP1 receptor is comparable to its potency at the FP receptor, suggesting a potential for dual agonism.[12] This lack of complete selectivity for the FP receptor may contribute to the overall pharmacological profile of bimatoprost.

Conclusion

The therapeutic efficacy of bimatoprost is a result of its prodrug nature, which allows for efficient delivery to ocular tissues, followed by hydrolysis to the highly potent FP receptor agonist, bimatoprost acid. The primary mechanism of action is the activation of the Gq-coupled FP receptor, leading to increased intracellular calcium and subsequent enhancement of aqueous humor outflow. While highly potent at the FP receptor, bimatoprost acid also exhibits activity at other prostaglandin receptors, which may play a role in its clinical effects. This comprehensive understanding of its molecular interactions is crucial for the ongoing development of novel and more selective glaucoma therapies.

References

- 1. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 7. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor-Ligand Binding Assays [labome.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

An In-depth Technical Guide to the Laboratory Synthesis of Bimatoprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost, a prostaglandin F2α analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of a common and efficient laboratory-scale synthesis pathway for Bimatoprost, commencing from the commercially available (-)-Corey lactone diol. The described methodology emphasizes stereochemical control and practical reaction conditions suitable for a laboratory setting. This document details the experimental protocols for each key transformation, summarizes quantitative data, and includes visualizations of the synthetic route and experimental workflows to aid in comprehension and reproducibility.

Introduction

Bimatoprost, chemically known as (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl]cyclopentyl]-N-ethyl-5-heptenamide, is a synthetic prostamide.[1] Its synthesis presents a significant challenge due to the presence of multiple stereocenters and sensitive functional groups. The synthetic strategy outlined herein is based on established methodologies in prostaglandin synthesis, utilizing a convergent approach that allows for the precise construction of the complex molecular architecture.[2][3][4]

Overview of the Synthetic Pathway

The synthesis of Bimatoprost can be efficiently achieved from the chiral building block, (-)-Corey lactone diol. The overall strategy involves:

-

Protection of the hydroxyl groups of the Corey lactone.

-

Reduction of the lactone to a lactol.

-

Wittig reaction to introduce the α-chain.

-

Functional group manipulations to reveal an aldehyde.

-

Horner-Wadsworth-Emmons reaction to install the ω-chain.

-

Stereoselective reduction of the C-15 ketone.

-

Amidation to form the final ethylamide.

-

Deprotection of the hydroxyl groups.

A variation in the final step could theoretically yield Bimatoprost isopropyl ester by substituting the amidation with an esterification reaction with isopropanol.

Experimental Protocols

Protection of (-)-Corey Lactone Diol

The initial step involves the protection of the two free hydroxyl groups of the (-)-Corey lactone diol to prevent unwanted side reactions in subsequent steps. The use of a tetrahydropyranyl (THP) ether protecting group is advantageous due to its low cost, ease of introduction, and stability under most non-acidic conditions.[2]

Protocol:

-

Dissolve (-)-Corey lactone diol in dichloromethane (DCM).

-

Add 3,4-dihydro-2H-pyran (DHP) in a slight excess (2.2 equivalents).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting bis-THP protected Corey lactone by column chromatography.

Reduction to Lactol and Wittig Reaction for α-Chain Introduction

The protected lactone is reduced to the corresponding lactol, which is then subjected to a Wittig reaction to introduce the α-chain.

Protocol:

-

Dissolve the bis-THP protected Corey lactone in anhydrous toluene under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) dropwise and stir for 1 hour.

-

Prepare the Wittig reagent separately by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base such as sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF).

-

Add the resulting ylide solution to the lactol at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate, dry the combined organic layers, and concentrate.

-

The resulting carboxylic acid is then esterified, for example, with methyl iodide and potassium carbonate in acetone, to facilitate purification by column chromatography.

Selective Deprotection and Oxidation to Aldehyde

The less sterically hindered terminal hydroxyl group of the introduced sidechain is selectively deprotected and then oxidized to an aldehyde, which is the precursor for the ω-chain.

Protocol:

-

The ester from the previous step is selectively deprotected.

-

The resulting primary alcohol is then oxidized to the aldehyde using an oxidant such as the Dess-Martin periodinane (DMP) or by a Swern oxidation.[5] For a Dess-Martin oxidation: a. Dissolve the alcohol in DCM. b. Add DMP (1.5 equivalents) and stir at room temperature for 1-2 hours. c. Monitor by TLC. d. Upon completion, quench with a saturated solution of sodium thiosulfate. e. Extract with DCM, dry, and concentrate to yield the crude aldehyde, which is often used in the next step without further purification.

Horner-Wadsworth-Emmons Reaction for ω-Chain Installation

The ω-chain is introduced via a Horner-Wadsworth-Emmons reaction, which typically provides the desired (E)-alkene with high stereoselectivity.

Protocol:

-

Prepare the phosphonate ylide by treating dimethyl (2-oxo-4-phenylbutyl)phosphonate with a base like sodium hydride in anhydrous THF at 0 °C.

-

Add the aldehyde from the previous step, dissolved in THF, to the ylide solution.

-

Stir the reaction at room temperature for 3-4 hours.

-

Quench with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, dry, and concentrate.

-

Purify the resulting enone by column chromatography.

Stereoselective Reduction of the C-15 Ketone

The stereoselective reduction of the C-15 ketone to the (S)-alcohol is a critical step. Luche reduction is a highly effective method for this transformation.[2]

Protocol:

-

Dissolve the enone in methanol.

-

Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equivalents) and stir until dissolved.

-

Cool the solution to -20 °C.

-

Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise.

-

Stir for 30-60 minutes at -20 °C.

-

Quench the reaction with acetone.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Dry the organic layer and concentrate.

-

Purify by column chromatography to isolate the desired (S)-allylic alcohol.

Saponification and Amidation

The methyl ester is saponified to the carboxylic acid, which is then coupled with ethylamine to form the bimatoprost amide.

Protocol:

-

Dissolve the ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature until the saponification is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid with ethyl acetate.

-

Dry and concentrate to obtain the carboxylic acid.

-

For the amidation, dissolve the carboxylic acid in DCM.

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

-

Add ethylamine (as a solution in THF or as the hydrochloride salt with a base like triethylamine).

-

Stir at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate.

-

Purify the crude product by column chromatography.

Deprotection of Hydroxyl Groups

The final step is the removal of the THP protecting groups to yield Bimatoprost.

Protocol:

-

Dissolve the protected Bimatoprost in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).

-

Stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic extracts and concentrate under reduced pressure.

-

Purify the final product by column chromatography to obtain Bimatoprost.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of Bimatoprost. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Protection | (-)-Corey lactone diol | bis-THP protected Corey lactone | 95-99 |

| 2. Reduction and Wittig Reaction | bis-THP protected Corey lactone | α-chain extended ester | 70-80 |

| 3. Oxidation | Primary alcohol | Aldehyde | 90-95 |

| 4. Horner-Wadsworth-Emmons | Aldehyde | Enone | 80-85 |

| 5. Stereoselective Reduction | Enone | (S)-allylic alcohol | 85-95 |

| 6. Saponification and Amidation | Methyl ester | Protected Bimatoprost | 75-85 |

| 7. Deprotection | Protected Bimatoprost | Bimatoprost | 80-90 |

Visualizations

Bimatoprost Synthesis Pathway

References

- 1. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN111018766A - Method for synthesizing bimatoprost - Google Patents [patents.google.com]

Physicochemical Properties of Bimatoprost Isopropyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent widely used in the management of glaucoma and ocular hypertension.[1][2][3][4] While the commercially available drug is Bimatoprost, its isopropyl ester form is a crucial related compound and a potential impurity in drug manufacturing.[5] Understanding the physicochemical properties of Bimatoprost isopropyl ester is essential for its synthesis, purification, formulation, and for ensuring the quality and stability of the final drug product. This technical guide provides a comprehensive overview of the core physicochemical properties of Bimatoprost isopropyl ester, detailed experimental methodologies for their determination, and relevant biological pathway information.

Physicochemical Data

The quantitative physicochemical data for Bimatoprost isopropyl ester are summarized in the tables below. For comparative purposes, data for the active pharmaceutical ingredient, Bimatoprost (the ethyl amide), are also included where available.

Table 1: General Physicochemical Properties of Bimatoprost Isopropyl Ester

| Property | Value | Reference |

| Chemical Name | (Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-enyl)cyclopentyl)hept-5-enoate | [6] |

| CAS Number | 130209-76-6 | [6] |

| Molecular Formula | C₂₆H₃₈O₅ | [5][6] |

| Molecular Weight | 430.58 g/mol | [5][6] |

| Appearance | Pale yellow to colorless oily liquid or pale yellow to white waxy solid | [7] |

Table 2: Physicochemical Parameters of Bimatoprost Isopropyl Ester and Bimatoprost

| Parameter | Bimatoprost Isopropyl Ester | Bimatoprost | Reference |

| LogP | 3.56 | ~3.5 | [8] |

| Boiling Point | 573.4 ± 50.0 °C at 760 mmHg | 629.8 °C | [8] |

| Melting Point | Not explicitly available | 64-65 °C | [8] |

| pKa | Not explicitly available | ~4.0 | [8] |

Table 3: Solubility Profile of Bimatoprost Isopropyl Ester

| Solvent | Solubility | Reference |

| Methanol | Soluble | [6] |

| Ethanol | Freely soluble | [7] |

| Acetonitrile | Freely soluble | [7] |

| Water | Practically insoluble | [7] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These represent standard methodologies in pharmaceutical sciences and can be applied to the characterization of Bimatoprost isopropyl ester.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity and quantifying the amount of Bimatoprost and its related compounds, including the isopropyl ester.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is employed.

-

Column: A reverse-phase C18 column (e.g., XBridge C18, 150mm x 4.6mm, 3.5µm particle size) is typically used for separation.[9]

-

Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol).[9][10][11] For instance, a mobile phase of 0.02 M phosphate buffer, methanol, and acetonitrile (50:30:20 v/v/v) has been reported for the separation of Bimatoprost and other components.[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength of 210 nm is suitable for Bimatoprost and its esters.[10]

-

Sample Preparation: A stock solution of the sample is prepared by dissolving it in a suitable solvent, such as methanol or the mobile phase. This stock solution is then diluted to an appropriate concentration for analysis.

-

Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area are used to identify and quantify the compound by comparing it to a reference standard.

Melting Point Determination

The melting point is a critical physical property that provides information about the purity of a crystalline solid.

Methodology:

-

Instrumentation: A capillary melting point apparatus is used.[12][13][14][15]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[12][16]

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.[12][14] A rapid heating rate can be used to approximate the melting point, followed by a slower rate (e.g., 1-2 °C/min) for a more accurate determination as the melting point is approached.[16]

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[12][13]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Methodology:

-

Procedure:

-

An excess amount of Bimatoprost isopropyl ester is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[8]

-

After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation.

-

The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.[8]

-

LogP Determination (HPTLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. It can be determined experimentally using methods like High-Performance Thin-Layer Chromatography (HPTLC).

Methodology:

-

Stationary Phase: A reverse-phase HPTLC plate (e.g., RP-18) is used.

-

Mobile Phase: A series of mobile phases with varying proportions of an organic solvent (e.g., acetonitrile) and water are prepared.[17]

-

Procedure:

-

Solutions of the test compound and a series of reference compounds with known LogP values are spotted onto the HPTLC plate.

-

The plate is developed in the different mobile phases.

-

The retention factor (Rf) for each compound in each mobile phase is determined.

-

The Rm value is calculated for each compound using the formula: Rm = log((1/Rf) - 1).

-

A calibration curve is generated by plotting the Rm values of the reference compounds against their known LogP values.

-

The LogP of Bimatoprost isopropyl ester is then determined by interpolating its Rm value on the calibration curve.[17]

-

Signaling Pathway and Experimental Workflow

Prostaglandin F2α (FP) Receptor Signaling Pathway

Bimatoprost is a structural analog of prostaglandin F2α (PGF2α) and is believed to exert its effects by interacting with prostaglandin receptors.[1][11] The primary receptor for PGF2α is the FP receptor, a G-protein coupled receptor (GPCR).[18][19] Activation of the FP receptor initiates a cascade of intracellular signaling events.

Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of Bimatoprost isopropyl ester using High-Performance Liquid Chromatography (HPLC).

Caption: Experimental Workflow for HPLC Analysis.

References

- 1. Bimatoprost - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bimatoprost - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. allmpus.com [allmpus.com]

- 7. apnoke.com [apnoke.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]

- 11. ijcrt.org [ijcrt.org]

- 12. thinksrs.com [thinksrs.com]

- 13. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 14. Melting Point Test - CD Formulation [formulationbio.com]

- 15. westlab.com [westlab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 19. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

The Ocular Conversion of Bimatoprost Isopropyl Ester to its Active Free Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the hydrolysis of bimatoprost isopropyl ester to its pharmacologically active free acid form within ocular tissues. Bimatoprost, a prostaglandin analog, is a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] Its efficacy is intrinsically linked to its conversion to the free acid, which is a potent agonist of the prostaglandin F receptor.[4][5] This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the metabolic pathway and experimental workflows.

Quantitative Analysis of Bimatoprost Hydrolysis

The conversion of bimatoprost from its prodrug form (isopropyl ester) to the active bimatoprost free acid is a critical step in its mechanism of action. This hydrolysis is mediated by enzymes present in various ocular tissues.[5][6][7] The rate of this conversion and the resulting concentrations of the active metabolite have been quantified in several key studies, providing valuable insights into the drug's ocular pharmacokinetics.

In Vitro Hydrolysis Rates

In vitro studies using human and animal ocular tissues have demonstrated the capacity of these tissues to hydrolyze bimatoprost. The cornea, in particular, exhibits significant enzymatic activity.[4][8][9]

Table 1: In Vitro Hydrolysis Rates of Bimatoprost in Ocular Tissues

| Ocular Tissue | Species | Hydrolysis Rate | Study Reference |

| Cornea | Human | 6.3 pmol/mg tissue/hr | Davies et al., 2003[4] |

| Cornea | Human & Bovine | ~25 µg/24 hours | Maxey et al., 2002[8][9] |

| Cornea | Bovine | 1.5%/hr/100 mg tissue | Talluri et al., 2005[10] |

| Sclera | Human | 2.0 pmol/mg tissue/hr | Davies et al., 2003[4] |

| Iris | Human | 2.8 pmol/mg tissue/hr | Davies et al., 2003[4] |

| Ciliary Body | Human | 1.5 pmol/mg tissue/hr | Davies et al., 2003[4] |

Note: The study by Davies et al. (2003) observed linear kinetics for at least three hours in the cornea, sclera, and ciliary body, while iris-induced hydrolysis was linear for up to one hour.[4]

In Vivo Concentrations in Aqueous Humor

Following topical administration, both bimatoprost and its free acid can be detected in the aqueous humor of human eyes. The concentration of the free acid is considered sufficient to elicit the desired therapeutic effect of reducing intraocular pressure.[11]

Table 2: Aqueous Humor Concentrations of Bimatoprost and Bimatoprost Free Acid in Humans

| Time Post-Dose | Bimatoprost Concentration (nmol/L) | Bimatoprost Free Acid Concentration (nmol/L) | Study Reference |

| 2 hours | 5.7 ± 1.4 | 22.0 ± 7.0 | Camras et al., 2004[11] |

| 12 hours | 1.1 ± 0.4 | 7.0 ± 4.6 | Camras et al., 2004[11] |

| 1 hour | - | 5.0 ± 4.5 | Sjöquist et al., 2007[12] |

| 3 hours | - | 6.7 ± 3.3 | Sjöquist et al., 2007[12] |

| 6 hours | - | 1.9 ± 1.8 | Sjöquist et al., 2007[12] |

| 1 hour (Cmax) | 6.81 ± 1.36 | - | Faulkner et al., 2010[13] |

| 2 hours (Cmax) | - | 30.9 ± 16.41 | Faulkner et al., 2010[13] |

Data are presented as mean ± standard error of the mean or mean ± standard deviation as reported in the original studies.

Experimental Protocols

The quantification of bimatoprost hydrolysis and the measurement of its metabolites in ocular tissues rely on sophisticated analytical techniques and carefully designed experimental procedures.

In Vitro Hydrolysis Assay

This protocol provides a general framework based on the methodologies described in the cited literature for assessing the conversion of bimatoprost to its free acid in ocular tissues.[4][8][10]

Objective: To determine the rate of enzymatic hydrolysis of bimatoprost isopropyl ester in various ocular tissues.

Materials:

-

Freshly excised human or animal (e.g., bovine, rabbit) ocular tissues (cornea, sclera, iris, ciliary body).

-

Bimatoprost ophthalmic solution (e.g., 0.03% Lumigan).[4]

-

Physiological buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubator set to 37°C.

-

Homogenizer (for tissue preparation, if required).

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography/Mass Spectrometry (GC/MS), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8][11]

-

Internal standards for bimatoprost and bimatoprost free acid.

Procedure:

-

Tissue Preparation: Ocular tissues are carefully dissected and, if necessary, weighed.[4] Tissues may be used whole or as homogenates.

-

Incubation: A known amount of ocular tissue is incubated with a specific volume and concentration of bimatoprost solution in a physiological buffer at 37°C.[4][10]

-

Time-Course Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 2, 3 hours) to monitor the progress of the reaction.[4]

-

Reaction Quenching: The enzymatic reaction in the collected samples is stopped, typically by adding a quenching agent like a strong acid or an organic solvent.

-

Sample Extraction: Bimatoprost and its free acid are extracted from the sample matrix, often using liquid-liquid extraction or solid-phase extraction.

-

Analytical Quantification: The concentrations of bimatoprost and bimatoprost free acid in the extracts are determined using a validated analytical method such as HPLC, GC/MS, or LC-MS/MS.[4][8][11]

-

Data Analysis: The rate of hydrolysis is calculated based on the increase in the concentration of the free acid over time, normalized to the amount of tissue used.

Aqueous Humor Sample Analysis

This protocol outlines the general steps for the collection and analysis of aqueous humor to quantify bimatoprost and its free acid in vivo.[11][12][13]

Objective: To measure the concentrations of bimatoprost and bimatoprost free acid in the aqueous humor of human subjects following topical administration.

Procedure:

-

Subject Dosing: Patients scheduled for cataract surgery are administered a single or multiple doses of bimatoprost ophthalmic solution at a specified time before the procedure.[11][13]

-

Aqueous Humor Collection: During cataract surgery, a small sample of aqueous humor is carefully collected from the anterior chamber via paracentesis.[11]

-

Sample Handling and Storage: The collected aqueous humor samples are immediately frozen and stored at low temperatures (e.g., -80°C) until analysis to prevent degradation of the analytes.

-

Sample Preparation and Analysis: The samples are thawed, and internal standards are added. The concentrations of bimatoprost and its free acid are then measured using a highly sensitive and specific analytical method, typically LC-MS/MS, which is capable of detecting the low concentrations present in these samples.[11][13]

Visualizing the Process

Diagrams can effectively illustrate the metabolic conversion of bimatoprost and the workflow of the experimental procedures used to study this process.

Caption: Metabolic activation of bimatoprost in ocular tissues.

Caption: Workflow for studying bimatoprost hydrolysis.

Conclusion

The enzymatic hydrolysis of bimatoprost isopropyl ester to its free acid is a fundamental process for its therapeutic effect in the eye. Quantitative data from both in vitro and in vivo studies confirm that ocular tissues, particularly the cornea, possess the necessary enzymatic machinery for this conversion.[4][8] The resulting concentrations of the active bimatoprost free acid in the aqueous humor are sufficient to activate prostaglandin FP receptors, leading to an increase in aqueous humor outflow and a reduction in intraocular pressure.[11] The detailed experimental protocols and analytical methods described herein provide a foundation for further research into the ocular metabolism and pharmacokinetics of bimatoprost and other ophthalmic prodrugs.

References

- 1. Bimatoprost - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. An update on bimatoprost in glaucoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase I and Phase II Ocular Metabolic Activities and the Role of Metabolism in Ophthalmic Prodrug and Codrug Design and Delivery [mdpi.com]

- 8. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Detection of the free acid of bimatoprost in aqueous humor samples from human eyes treated with bimatoprost before cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

Bimatoprost Isopropyl Ester: A Prostamide Analogue or a Prostaglandin Prodrug? An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost, a widely prescribed topical agent for the reduction of intraocular pressure (IOP), has been the subject of considerable scientific discussion regarding its precise mechanism of action. Initially classified as a "prostamide," suggesting a novel class of lipid mediators distinct from prostaglandins, a growing body of evidence now supports the hypothesis that bimatoprost isopropyl ester functions as a prodrug. Following topical administration, it undergoes hydrolysis to its free acid, a potent agonist of the prostaglandin F2α (FP) receptor. This technical guide delves into the core of this debate, presenting a comprehensive analysis of the biochemical and pharmacological data that differentiate bimatoprost and its active metabolite from classical prostaglandins. We will explore receptor binding affinities, signaling pathways, metabolic activation, and the experimental methodologies used to elucidate these properties.

Introduction: The Prostamide vs. Prostaglandin Debate

Bimatoprost is a synthetic molecule structurally similar to prostaglandin F2α (PGF2α), with the key difference being the presence of an ethyl amide group at the C-1 carboxyl position, in place of the isopropyl ester found in other prostaglandin analogues like latanoprost and travoprost.[1] This structural modification led to the initial hypothesis that bimatoprost represented a new class of compounds, termed prostamides, which were thought to act on a distinct, yet-to-be-identified "prostamide receptor."[2]

However, subsequent research has provided compelling evidence that bimatoprost's therapeutic effects are primarily mediated through its conversion to bimatoprost free acid, which is a potent agonist at the prostaglandin FP receptor.[3][4][5] This guide will present the quantitative data and experimental evidence that underpin the current understanding of bimatoprost as a prostaglandin prodrug.

Metabolic Activation of Bimatoprost Isopropyl Ester

Bimatoprost isopropyl ester is a lipophilic compound, a property that facilitates its penetration through the cornea following topical administration.[5] Once in the eye, it is rapidly hydrolyzed by ocular amidases, particularly in the cornea, sclera, iris, and ciliary body, to form its biologically active metabolite, bimatoprost free acid (17-phenyl-trinor PGF2α).[6][7][8] Studies have shown that after topical administration of bimatoprost, significant concentrations of the free acid are found in the aqueous humor, sufficient to fully activate FP receptors.[9]

Metabolic Pathway

The enzymatic conversion of bimatoprost isopropyl ester to its active free acid is a critical step in its mechanism of action.

Receptor Binding and Functional Potency

The affinity of a ligand for its receptor and its ability to elicit a functional response are key determinants of its pharmacological activity. The following tables summarize the quantitative data for bimatoprost, its free acid, and other prostaglandin analogues at the FP receptor.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | FP Receptor | EP1 Receptor | EP3 Receptor |

| Bimatoprost | 6310 ± 1650[3] | - | - |

| Bimatoprost Free Acid | 83[10] | 95[10] | 387[10] |

| Latanoprost Free Acid | 98[10] | - | - |

| Travoprost Free Acid | 3.1 - 14[10] | - | - |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50, nM)

| Compound | FP Receptor (Ca2+ Mobilization) | FP Receptor (PI Turnover) |

| Bimatoprost | 2940 ± 1663 (hFP-HEK)[3] | 9600 ± 1100 (h-CM)[4] |

| Bimatoprost Free Acid | 2.8 - 3.8[10] | 3.6 ± 1.2 (h-CM)[4] |

| Latanoprost Free Acid | 32 - 124[10] | 198 ± 83 (h-CM)[4] |

| Travoprost Free Acid | - | 2.6 ± 0.8 (h-CM)[4] |

| Prostaglandin F2α | - | 134 ± 17 (h-CM)[4] |

Lower EC50 values indicate higher potency. hFP-HEK refers to human embryonic kidney cells expressing cloned human FP receptors. h-CM refers to human ciliary muscle cells.

The data clearly demonstrate that while bimatoprost itself has a low affinity and potency for the FP receptor, its free acid is a highly potent agonist, comparable to or even more potent than other prostaglandin analogues.[3][4][10]

Signaling Pathways

Activation of the prostaglandin FP receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can be activated.[4]

While some studies have suggested that bimatoprost may have effects independent of the FP receptor, potentially through a putative prostamide receptor, the signaling pathway of such a receptor remains uncharacterized.[11][12] Some evidence points to differential effects on gene expression, such as Cyr61 and connective tissue growth factor (CTGF), between PGF2α and bimatoprost, which could suggest activation of different signaling pathways.[12][13]

FP Receptor Signaling Pathway

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize the pharmacology of bimatoprost and its analogues.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[14][15][16][17]

-

Objective: To determine the affinity of bimatoprost and its free acid for the FP receptor.

-

Materials:

-

Cell membranes expressing the FP receptor.

-

Radiolabeled ligand (e.g., [3H]PGF2α).

-

Unlabeled competitor (bimatoprost, bimatoprost free acid).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of cell membranes and radiolabeled ligand with varying concentrations of the unlabeled competitor.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

-

Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Experimental Workflow: Radioligand Binding Assay

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq/11-coupled receptors, leading to an increase in intracellular calcium.

-

Objective: To determine the functional potency (EC50) of bimatoprost and its free acid at the FP receptor.

-

Materials:

-

Cells expressing the FP receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compounds (bimatoprost, bimatoprost free acid).

-

Fluorometric imaging plate reader (FLIPR) or similar instrument.

-

-

Procedure:

-

Culture cells in a microplate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Add varying concentrations of the test compound.

-

Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve.

-

Calculate the EC50 value.

-

Phosphoinositide (PI) Turnover Assay

This assay directly measures the product of PLC activation, providing another measure of Gq/11-coupled receptor function.

-

Objective: To quantify the functional potency of FP receptor agonists.

-

Materials:

-

Cells expressing the FP receptor.

-

[3H]myo-inositol.

-

Test compounds.

-

Ion-exchange chromatography columns.

-

Scintillation counter.

-

-

Procedure:

-

Label the cells by incubating them with [3H]myo-inositol.

-

Stimulate the cells with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Lyse the cells and separate the inositol phosphates using ion-exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates by scintillation counting.

-

Plot the amount of inositol phosphates produced against the log concentration of the compound to generate a dose-response curve and calculate the EC50.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK signaling pathway downstream of receptor activation.[18][19]

-

Objective: To assess the activation of the ERK1/2 pathway following FP receptor stimulation.

-

Materials:

-

Cells expressing the FP receptor.

-

Test compounds.

-

Lysis buffer.

-

SDS-PAGE equipment.

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Serum-starve the cells to reduce basal ERK1/2 phosphorylation.

-

Stimulate the cells with the test compound for a specific time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-phospho-ERK1/2 antibody, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the level of ERK1/2 phosphorylation.

-

Conclusion

The accumulated evidence strongly supports the classification of bimatoprost isopropyl ester as a prodrug that is metabolized in the eye to its free acid, a potent prostaglandin FP receptor agonist. While the concept of a distinct prostamide receptor was an important step in understanding the unique pharmacology of bimatoprost, the quantitative binding and functional data, along with metabolic studies, overwhelmingly point towards the FP receptor as the primary mediator of its IOP-lowering effects. The subtle differences in downstream signaling and gene expression observed with bimatoprost compared to other prostaglandins may warrant further investigation but do not detract from the primary mechanism of action via the FP receptor. For drug development professionals and researchers, understanding bimatoprost as a prodrug for a potent FP receptor agonist provides a clear framework for the development of future glaucoma therapies.

References

- 1. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of prostaglandin F2alpha, bimatoprost (prostamide), and butaprost (EP2 agonist) on Cyr61 and connective tissue growth factor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Receptor Binding Affinity of Bimatoprost and its Active Metabolite to FP and EP Prostaglandin Receptors

For Researchers, Scientists, and Drug Development Professionals

Quantitative Receptor Binding and Functional Activity Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of Bimatoprost and Bimatoprost acid at various prostaglandin receptors. This data is crucial for understanding the drug's potency and selectivity.

Table 1: Binding Affinity (Ki) of Bimatoprost and Bimatoprost Acid at Prostaglandin Receptors

| Compound | Receptor | Ki (nM) | Species/Cell Line |

| Bimatoprost | FP | 6310 ± 1650[1][5] | Cloned Human |

| Bimatoprost Acid | FP | 83[6] | Not Specified |

| Bimatoprost Acid | EP1 | 95[6] | Not Specified |

| Bimatoprost Acid | EP3 | 387[6] | Not Specified |

Table 2: Functional Activity (EC50) of Bimatoprost and Bimatoprost Acid at Prostaglandin Receptors

| Compound | Receptor | EC50 (nM) | Assay Type | Species/Cell Line |

| Bimatoprost | FP | 694 ± 293[7][8] | Phosphoinositide Turnover | Cloned Human Ciliary Body |

| Bimatoprost | FP | 3245[6] | Not Specified | Human Trabecular Meshwork (h-TM) |

| Bimatoprost | FP | 2940 ± 1663[1][5] | Intracellular Ca2+ Mobilization | Cloned Human (HEK-293 cells) |

| Bimatoprost | FP | 2200 ± 670[1][5] | Intracellular Ca2+ Mobilization | Mouse Fibroblasts (3T3 cells) |

| Bimatoprost Acid | FP | 5.8 ± 2.6[7] | Phosphoinositide Turnover | Cloned Human Ciliary Body |

| Bimatoprost Acid | FP | 2.8 - 3.8[6] | Not Specified | Most Cells |

| Bimatoprost Acid | EP1 | 2.7[6] | Not Specified | Not Specified |

Experimental Protocols

The determination of receptor binding affinities and functional potencies typically involves radioligand binding assays and functional assays such as intracellular calcium mobilization or phosphoinositide turnover assays.

Radioligand Competitive Binding Assay

This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor (e.g., FP or EP receptors) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]PGF2α for the FP receptor), and varying concentrations of the unlabeled test compound (e.g., Bimatoprost or Bimatoprost acid).

-

A set of wells containing the radioligand and a high concentration of an unlabeled specific ligand is used to determine non-specific binding.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Competitive Binding Assay.

Signaling Pathways

Activation of FP and EP receptors by their respective agonists initiates distinct intracellular signaling cascades.

FP Receptor Signaling Pathway

The FP receptor is a Gq-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Caption: FP Receptor Signaling Pathway.

EP Receptor Signaling Pathways

The four subtypes of EP receptors (EP1, EP2, EP3, and EP4) are coupled to different G proteins and thus mediate distinct downstream effects.

EP1 Receptor: Similar to the FP receptor, the EP1 receptor is coupled to Gq, leading to PLC activation and subsequent increases in intracellular calcium and PKC activation.[2]

Caption: EP1 Receptor Signaling Pathway.

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs, which activates adenylyl cyclase (AC).[2] This leads to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).[2] These receptors can also activate the PI3K/Akt pathway.[2]

Caption: EP2/EP4 Receptor Signaling Pathway.

EP3 Receptor: The EP3 receptor is primarily coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2]

Caption: EP3 Receptor Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Journey of a Glaucoma Drug: An In-depth Technical Guide to Bimatoprost Isopropyl Ester Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of bimatoprost isopropyl ester, a prostaglandin F2α analogue, in various animal models. Bimatoprost is a cornerstone in the management of glaucoma and ocular hypertension, and understanding its behavior in preclinical models is paramount for further drug development and optimization. This document synthesizes key findings on its absorption, distribution, metabolism, and excretion, with a focus on quantitative data and detailed experimental methodologies.

Ocular Pharmacokinetics: A Tale of Two Molecules

Following topical administration, bimatoprost, a prodrug, undergoes rapid hydrolysis to its biologically active free acid form, bimatoprost acid (17-phenyl-PGF2α).[1][2][3][4][5] This conversion is a critical step for its therapeutic effect, as bimatoprost acid is a potent agonist of the prostaglandin FP receptor.[2][3][6]

Tissue Distribution and Concentrations

Studies in rabbits and monkeys have shown that bimatoprost is well-distributed in the anterior segment of the eye, with the highest concentrations found in the cornea, conjunctiva, sclera, iris, and ciliary body.[7] In rabbits, due to extensive metabolism, bimatoprost concentrations in ocular tissues are often sporadic and fall below the limit of quantitation within an hour of dosing.[8][9] However, its active metabolite, bimatoprost acid, can be measured for up to 8 hours in the aqueous humor and 6 hours in the iris-ciliary body.[8][9]

A study in dogs comparing a sustained-release bimatoprost implant to topical drops demonstrated a more targeted delivery to the iris-ciliary body with the implant, resulting in significantly lower exposure to off-target tissues like the conjunctiva and eyelids.[10]

Table 1: Ocular Tissue Distribution of Bimatoprost and Bimatoprost Acid in Dogs Following Topical Administration [11]

| Ocular Tissue | Bimatoprost Cmax (ng/g or ng/mL) | Bimatoprost Acid Cmax (ng/g or ng/mL) |

| Cornea | 2.90 | 15.5 |

| Aqueous Humor | 0.285 | 1.45 |

| Iris-Ciliary Body | 0.825 | 5.12 |

| Upper Eyelid Margin | 2,100 | 8,500 |

| Lower Eyelid Margin | 1,160 | 6,220 |

| Bulbar Conjunctiva | 75.4 | 517 |

| Periorbital Fat | 36.1 | 139 |

Data from a study involving once-daily topical administration of bimatoprost 0.03% for 7 days.

Table 2: Ocular Pharmacokinetic Parameters of Bimatoprost Acid in Rabbits [8]

| Formulation | Dosing Regimen | Tissue | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC0-t (nghr/mL or nghr/g) |

| Bimatoprost 0.01% | Once Daily | Aqueous Humor | 10.3 ± 4.5 | 0.5 | 22.9 ± 9.0 |

| Bimatoprost 0.01% | Twice Daily | Aqueous Humor | 12.1 ± 5.1 | 0.5 | 25.8 ± 11.2 |

| Bimatoprost 0.01% | Once Daily | Iris-Ciliary Body | 3.8 ± 1.6 | 0.5 | 8.1 ± 3.4 |

| Bimatoprost 0.01% | Twice Daily | Iris-Ciliary Body | 4.2 ± 1.9 | 0.5 | 9.0 ± 4.1 |

Values are presented as mean ± standard deviation.

Systemic Pharmacokinetics and Metabolism

Systemic absorption of bimatoprost following ocular administration is minimal.[12] In humans, peak plasma concentrations are reached within 10 minutes and are typically below the lower limit of detection within 1.5 hours.[13]

Systemic Metabolism

Once in the systemic circulation, bimatoprost undergoes extensive metabolism. In rats and monkeys, the primary metabolic pathways include glucuronidation, hydroxylation, deamidation, and N-deethylation.[7] Glucuronidated metabolites are the most abundant drug-related material found in blood, urine, and feces in both species.[7] In pregnant rats, at least 22 different metabolites have been detected in maternal tissues.[7]

Excretion

Following intravenous administration in rats, approximately 67% of the dose is excreted in the urine and 25% in the feces.[14] The total body clearance of bimatoprost in rats is approximately 1.5 L/h/kg.[14]

Experimental Protocols

Ocular Pharmacokinetic Study in Rabbits

-

Dosing: Bimatoprost ophthalmic solution (e.g., 0.01%) administered once or twice daily to both eyes for a specified period (e.g., 4 days).[8][9]

-

Sample Collection: Ocular tissues (aqueous humor, iris-ciliary body) are harvested at predetermined time points post-dose.[8][9]

-

Analytical Method: Concentrations of bimatoprost and bimatoprost acid are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] The lower limit of quantitation is typically around 0.1 ng/mL or 0.1 ng/sample.[8]

Experimental workflow for ocular pharmacokinetic studies.

In Vitro Hydrolysis Assay

-

Tissue Preparation: Freshly excised ocular tissues (e.g., human or bovine cornea, sclera, iris, ciliary body) are used.[2][3]

-

Incubation: Tissues are incubated with a solution of bimatoprost in a physiologic buffer at 37°C.[2]

-

Analysis: The formation of bimatoprost acid is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS).[2]

Metabolic Pathways

The primary metabolic transformation of bimatoprost in ocular tissues is the hydrolysis of the ethyl amide group to a carboxylic acid, forming the active metabolite, bimatoprost acid.[1][2][4] Systemically, bimatoprost undergoes more extensive metabolism.

Metabolic pathways of bimatoprost.

Conclusion

The pharmacokinetic and metabolic profiles of bimatoprost have been extensively characterized in a variety of animal models. A key finding is its nature as a prodrug, which is efficiently converted to its active acid form within ocular tissues. While systemic exposure is low, the drug undergoes extensive metabolism once it reaches the circulation. This body of preclinical data has been instrumental in understanding the clinical efficacy and safety profile of bimatoprost and continues to inform the development of novel drug delivery systems for the treatment of glaucoma.

References

- 1. researchgate.net [researchgate.net]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracameral Sustained-Release Bimatoprost Implant Delivers Bimatoprost to Target Tissues with Reduced Drug Exposure to Off-Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. researchgate.net [researchgate.net]

Bimatoprost: A Comprehensive Review of its Discovery, Development, and Dual Therapeutic Applications

Executive Summary: Bimatoprost is a synthetic prostamide, structurally analogous to prostaglandin F2α, that has emerged as a significant therapeutic agent in both ophthalmology and cosmetics. Initially developed and approved by the US Food and Drug Administration (FDA) in 2001 as Lumigan® for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension, its development journey took a unique turn.[1][2] A frequently observed side effect in clinical trials—eyelash growth—led to further investigation and its subsequent FDA approval in 2008 as Latisse® for the treatment of eyelash hypotrichosis.[3][4][5] This technical guide provides an in-depth review of the discovery, synthesis, pharmacology, and clinical development of bimatoprost, presenting key data, experimental methodologies, and the underlying physiological pathways.

Introduction: A Tale of Two Indications

Glaucoma, a leading cause of irreversible blindness, is characterized by elevated intraocular pressure (IOP) that damages the optic nerve.[6] The discovery that prostaglandin F2α (PGF2α) analogs could effectively lower IOP by enhancing aqueous humor outflow revolutionized its treatment.[7] Bimatoprost was developed within this therapeutic class but with a key structural modification that defines it as a prostamide.[8]

The serendipitous discovery of eyelash hypertrichosis as a consistent side effect in glaucoma patients treated with bimatoprost opened a new therapeutic avenue.[3][8] This led to a dedicated clinical program to evaluate its efficacy and safety for treating hypotrichosis, a condition of inadequate eyelashes.[8] This dual development narrative makes bimatoprost a compelling case study in drug discovery and repurposing.

Discovery and Chemical Synthesis

A Structural Distinction: Prostamides vs. Prostaglandin Esters

Bimatoprost is a synthetic analog of naturally occurring prostamides, which are fatty acid amides.[8] A critical structural feature distinguishes it from other prostaglandin analogs like latanoprost and travoprost. While the latter are isopropyl esters that are hydrolyzed by corneal enzymes into their active free acid forms, bimatoprost possesses a stable ethyl amide group at the C-1 carbon.[8][9] This makes bimatoprost active in its intact form, though it can also be hydrolyzed by ocular tissues into its corresponding free acid.[10][11]

Synthetic Pathway Overview

The synthesis of bimatoprost is a multi-step process that often starts from the commercially available (-) Corey lactone diol.[12] While various specific routes have been developed to improve yield and purity, the general strategy involves the stereospecific construction of the two side chains (alpha and omega) onto the cyclopentane core.[7][12] Key chemical reactions employed include the Horner-Wadsworth-Emmons reaction for forming the alpha-chain and a Wittig reaction for the omega-chain, followed by amidation to introduce the characteristic ethyl amide group.[6][7]

Pharmacology

Pharmacodynamics: Dual Mechanisms of Action

Intraocular Pressure (IOP) Reduction: Bimatoprost lowers IOP primarily by increasing the outflow of aqueous humor, the fluid inside the eye.[1][13] It enhances fluid drainage through two distinct pathways:

-

Trabecular Meshwork Outflow (Pressure-Sensitive): Bimatoprost reduces the resistance to outflow through the eye's primary drainage system.[13] This accounts for a significant portion of its IOP-lowering effect.[13]

-

Uveoscleral Outflow (Pressure-Insensitive): It also increases the amount of fluid that exits the eye through this secondary pathway.[13]

Unlike PGF2α analogs that are potent agonists of the prostaglandin F (FP) receptor, bimatoprost shows low affinity for known prostaglandin receptors.[1] It is hypothesized to act on a distinct, yet-to-be-identified "prostamide receptor," mimicking the action of endogenous prostamides.[1]

Eyelash Growth: The mechanism for eyelash growth is not fully understood but is believed to involve the hair growth cycle.[3][4] Bimatoprost appears to increase the percentage of hairs in the anagen (growth) phase and extend the duration of this phase.[3][14] This results in eyelashes that are longer, thicker, and often darker, as it may also stimulate melanogenesis in the hair follicle.[3][14]

Pharmacokinetics (ADME)